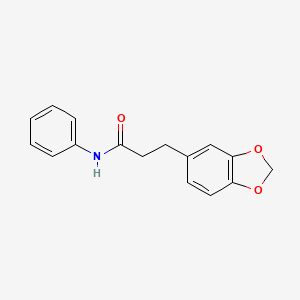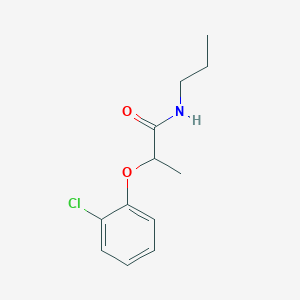
2-(2-chlorophenoxy)-N-propylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 2-(2-Chlorophenoxy)-N-propylpropanamide involves intricate processes such as the Baker-Venkatraman transformation and reductions with lithium aluminium hydride. For example, Vilhelmsen et al. (2008) explored the reduction of 2-chloro-N-phenylpropanamide, yielding insights into the synthetic pathways that can be adapted for related compounds (Vilhelmsen, Ostergaard, Nielsen, & Hammerum, 2008).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(2-Chlorophenoxy)-N-propylpropanamide has been elucidated using techniques such as X-ray diffraction, IR, NMR, and computational methods. Demir et al. (2016) detailed the crystal structure analysis and spectral investigations of a related compound, providing a foundation for understanding the structural intricacies of 2-(2-Chlorophenoxy)-N-propylpropanamide (Demir et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-Chlorophenoxy)-N-propylpropanamide derivatives have been studied to understand their reactivity and potential applications. For instance, the work of Jaseer et al. (2010) on the copper(II)-catalyzed synthesis of benzothiazoles provides insights into intramolecular coupling-cyclization reactions that could be applicable to 2-(2-Chlorophenoxy)-N-propylpropanamide (Jaseer, Prasad, Dandapat, & Sekar, 2010).
Physical Properties Analysis
The physical properties of related compounds offer insights into solubility, melting points, and crystallinity, which are essential for practical applications. While specific data on 2-(2-Chlorophenoxy)-N-propylpropanamide is scarce, studies like that of Sørensen, Collet, and Larsen (1999) on the crystal structure of similar compounds can provide a comparative basis for understanding its physical properties (Sørensen, Collet, & Larsen, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for determining the applications of 2-(2-Chlorophenoxy)-N-propylpropanamide. Research such as the study by Mary et al. (2015) on molecular structure and properties analysis provides a foundation for understanding the electronic and structural factors influencing the chemical behavior of related compounds (Mary, Panicker, Anto, Sapnakumari, Narayana, & Sarojini, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with structures similar to "2-(2-chlorophenoxy)-N-propylpropanamide" have been synthesized and characterized using various analytical techniques. For example, Demir et al. (2016) synthesized a related compound and used X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra for characterization. The study also included theoretical DFT calculations to predict molecular structure and properties, demonstrating the importance of synthetic and analytical methods in understanding compound behaviors at the molecular level (Demir et al., 2016).
Environmental Degradation and Photocatalysis
Research on chlorophenols, which share a part of the molecular structure with "2-(2-chlorophenoxy)-N-propylpropanamide," focuses on their environmental fate and degradation mechanisms. Lin et al. (2018) investigated the photocatalytic degradation of 2-chlorophenol using copper-doped titanium dioxide, highlighting the potential of advanced oxidation processes in treating persistent organic pollutants (Lin et al., 2018).
Biodegradation and Environmental Impact
Olaniran and Igbinosa (2011) reviewed the microbial degradation of chlorophenols, detailing the enzymes involved and potential bioremediation strategies. This research is crucial for developing methods to mitigate the environmental impact of chlorophenol derivatives, indicating a broader interest in managing compounds with environmental persistence (Olaniran & Igbinosa, 2011).
Molecular Interactions and Computational Studies
Studies like the one conducted by Altarawneh et al. (2008) on the adsorption of chlorophenol on surfaces offer insights into the molecular interactions that can inform the development of materials for environmental cleanup or chemical sensors. Computational methods provide a deeper understanding of these interactions at the atomic level, which is essential for designing more effective adsorbents and catalysts (Altarawneh et al., 2008).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-propylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-8-14-12(15)9(2)16-11-7-5-4-6-10(11)13/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWVOBXHYRJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-propylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4631561.png)
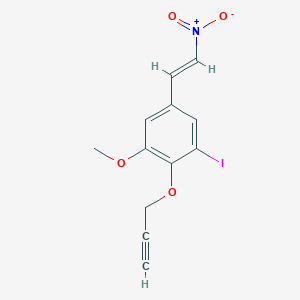
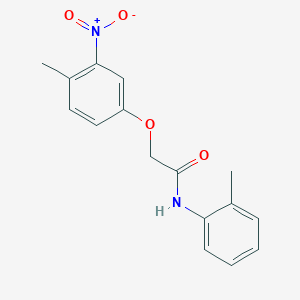
![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)
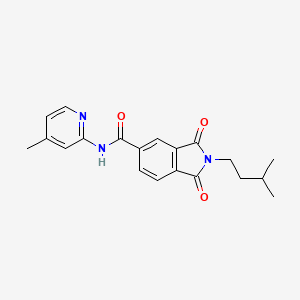
![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)
![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)

